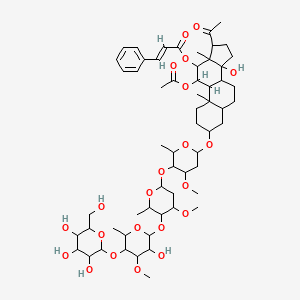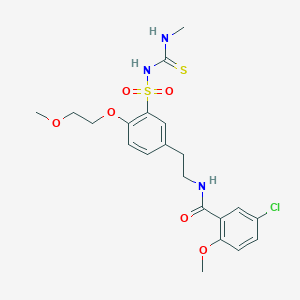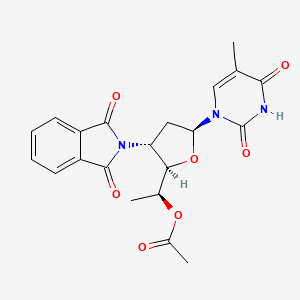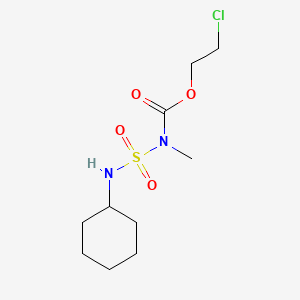
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester typically involves the reaction of carbamic acid derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form stable carbamate-enzyme complexes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in a controlled manner.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester involves its interaction with biological molecules, particularly enzymes. The compound can form stable carbamate-enzyme complexes, inhibiting the enzyme’s activity. This inhibition can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester: Another carbamate ester with different substituents.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Uniqueness
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester is unique due to its combination of a sulfonyl group and a 2-chloroethyl ester group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
116943-75-0 |
|---|---|
Formule moléculaire |
C10H19ClN2O4S |
Poids moléculaire |
298.79 g/mol |
Nom IUPAC |
2-chloroethyl N-(cyclohexylsulfamoyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H19ClN2O4S/c1-13(10(14)17-8-7-11)18(15,16)12-9-5-3-2-4-6-9/h9,12H,2-8H2,1H3 |
Clé InChI |
DMMLSJWFJZEPDD-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OCCCl)S(=O)(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)

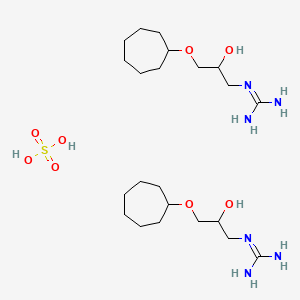

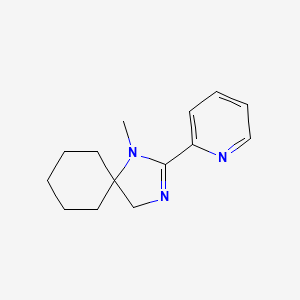

![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
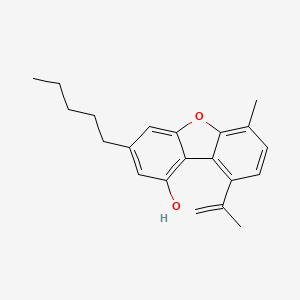
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
